

Isopropyl Methanesulfonate (CAS 926-06-7): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropyl methanesulfonate*

Cat. No.: B049304

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl methanesulfonate (IPMS), with CAS number 926-06-7, is an alkylating agent of significant interest in chemical synthesis and toxicological research. As an ester of isopropanol and methanesulfonic acid, it serves as a reactive intermediate and is also a known genotoxic impurity that can arise during pharmaceutical manufacturing processes. This technical guide provides an in-depth overview of the core chemical and physical properties, synthesis and purification protocols, analytical methods, and the toxicological profile of **isopropyl methanesulfonate**, with a focus on its mechanism of action.

Chemical and Physical Properties

Isopropyl methanesulfonate is a colorless liquid under standard conditions.^[1] A comprehensive summary of its chemical identifiers and physical properties is provided in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers for **Isopropyl Methanesulfonate**

Identifier	Value
CAS Number	926-06-7 [2]
IUPAC Name	propan-2-yl methanesulfonate [2]
Molecular Formula	C ₄ H ₁₀ O ₃ S [2]
Molecular Weight	138.19 g/mol [2]
Canonical SMILES	CC(C)OS(=O)(=O)C [2]
InChI	InChI=1S/C4H10O3S/c1-4(2)7-8(3,5)6/h4H,1-3H3 [2]
InChIKey	SWWHCQCMVCPLEQ-UHFFFAOYSA-N [2]

Table 2: Physical and Chemical Properties of **Isopropyl Methanesulfonate**

Property	Value
Physical State	Liquid [3]
Color	Colorless to slightly pale yellow [3]
Melting Point	7 °C [1]
Boiling Point	82 °C at 6 mmHg [1]
Density	1.145 g/cm ³ [1]
Flash Point	104 °C [1]
Vapor Pressure	0.436 mmHg at 25 °C (estimated) [1]
Refractive Index	1.418-1.421 [1]
Solubility	Soluble in organic solvents and water. [1]

Synthesis and Purification

The synthesis of **isopropyl methanesulfonate** typically involves the reaction of isopropyl alcohol with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric

acid byproduct. A detailed experimental protocol is outlined below, based on established methodologies.[3][4]

Experimental Protocol: Synthesis of Isopropyl Methanesulfonate

Materials:

- Isopropyl alcohol
- Methanesulfonyl chloride
- Triethylamine
- Xylene (or other suitable aromatic solvent)[3]
- 2% Aqueous sodium carbonate solution[3]
- Water
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- Reaction Setup: In a nitrogen-purged reaction vessel, combine 1 part by mass of isopropyl alcohol and 2.5 parts by mass of xylene.[3] Cool the mixture to 10-15 °C.[3]
- Addition of Reactants: Add methanesulfonyl chloride in a 1:1 molar ratio relative to the isopropyl alcohol.[3] Subsequently, add triethylamine dropwise in a 0.99 molar ratio relative to the isopropyl alcohol, while maintaining the temperature at 10-15 °C.[3]
- Reaction: Allow the mixture to react for 2 hours at 10-15 °C.[3]
- Work-up:
 - Wash the resulting solution with a 2% aqueous sodium carbonate solution (5 parts by mass per 1 part by mass of the initial isopropyl alcohol).[3] Stir for 30 minutes at 10-15 °C and then separate the aqueous layer.[3]

- Wash the organic layer with water (2 parts by mass per 1 part by mass of the initial isopropyl alcohol).[3] Stir for 30 minutes at 10-15 °C and separate the aqueous layer.[3]
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[4]
- Purification: If necessary, the crude **isopropyl methanesulfonate** can be further purified by vacuum distillation.[3]

[Click to download full resolution via product page](#)

Synthesis Workflow for **Isopropyl Methanesulfonate**.

Analytical Methods

Accurate detection and quantification of **isopropyl methanesulfonate**, especially at trace levels in pharmaceutical ingredients, are crucial. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.

Table 3: Analytical Methods for **Isopropyl Methanesulfonate**

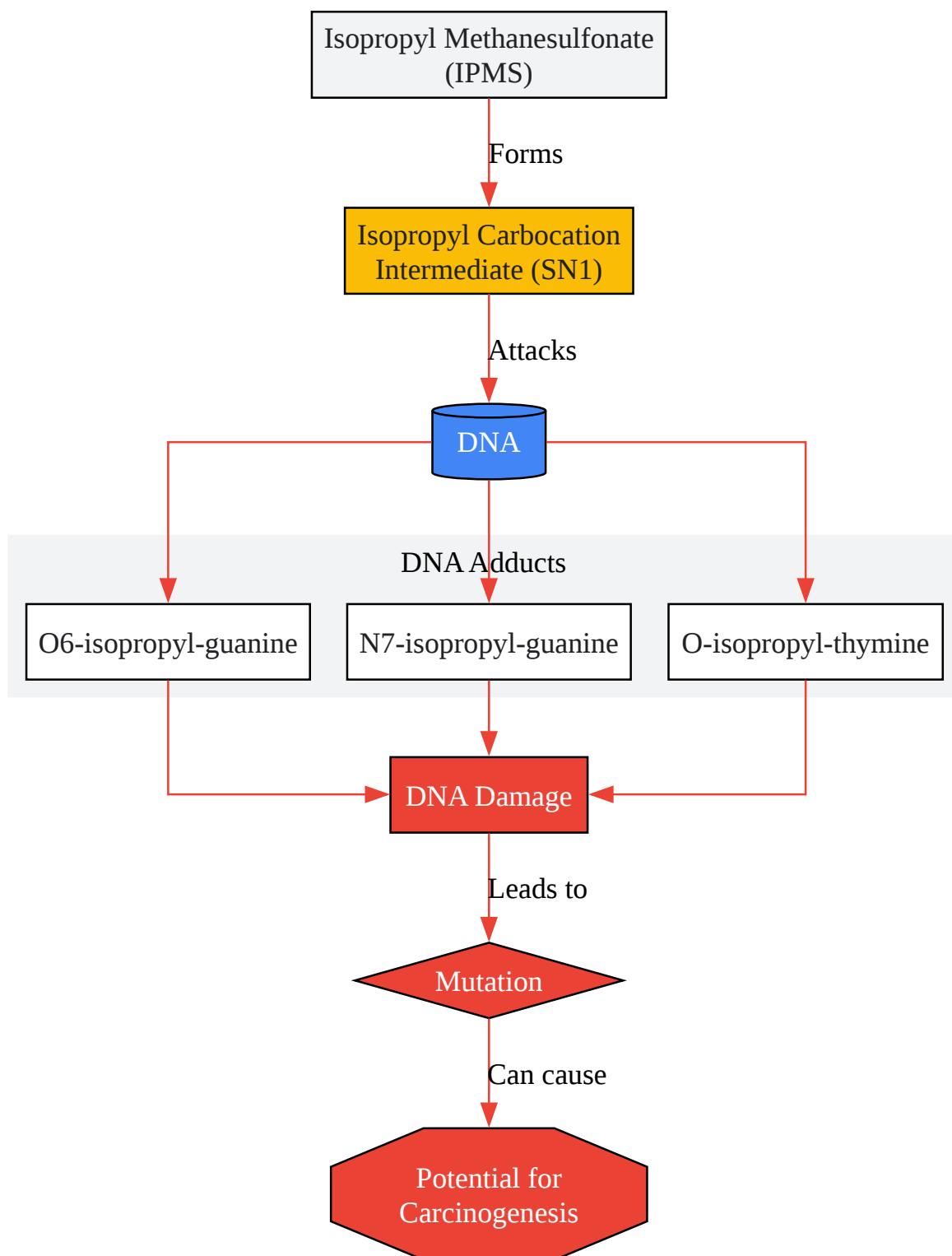
Method	Column	Detection	Key Parameters
GC-MS	DB-624 capillary column (30m x 0.32mm, 1.8 μ m)[5]	Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode[5]	Initial column temperature: 110°C; Injection volume: 1 μ L; Split ratio: 1:1[5]
HPLC	Newcrom R1 (reverse phase)[6]	Diode Array Detector (DAD) or Mass Spectrometry (MS)[6][7]	Mobile phase: Acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility)[6]

Experimental Protocol: GC-MS Analysis

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GCMS-QP 7000 system).[5]
- DB-624 capillary column (30m x 0.32mm, 1.8 μ m).[5]

Procedure:

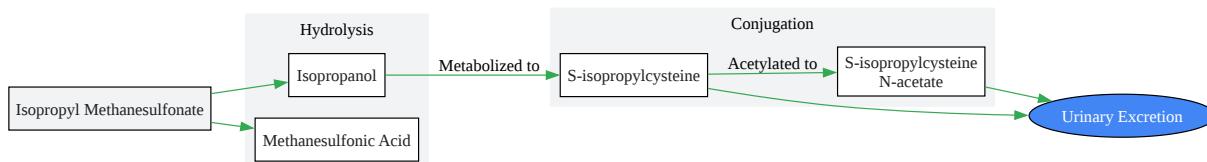

- Sample Preparation: Dissolve the sample containing **isopropyl methanesulfonate** in methanol.[5]
- Injection: Inject 1 μ L of the sample solution into the GC with a split ratio of 1:1.[5]
- Chromatographic Separation: Employ a suitable temperature program, starting at 110°C, to separate the components.[5]
- Detection: Use the mass spectrometer in SIM mode to selectively detect and quantify **isopropyl methanesulfonate**.[5] The mass spectrum of **isopropyl methanesulfonate** shows a parent peak at m/z 123 (C₄H₁₀O₃S).[5]

Toxicology and Biological Activity

Isopropyl methanesulfonate is a known genotoxic agent, meaning it can damage DNA, which can lead to mutations and potentially cancer.^[8] Its toxicity is primarily attributed to its ability to act as an alkylating agent.

Mechanism of Genotoxicity

Isopropyl methanesulfonate is classified as an S(_N)1 alkylating agent.^[9] This means it can form a carbocation intermediate that then reacts with nucleophilic sites on DNA bases. It has been shown to alkylate DNA at several positions, including the N7 and O6 positions of guanine, and the O2 and O4 positions of thymine.^[9] The alkylation at the O6 position of guanine is particularly mutagenic as it can lead to mispairing during DNA replication.^[8]



[Click to download full resolution via product page](#)

Mechanism of Genotoxicity of **Isopropyl Methanesulfonate**.

Metabolism

In vivo, **isopropyl methanesulfonate** is metabolized to produce urinary metabolites. The primary metabolic pathway involves its hydrolysis to isopropanol and methanesulfonic acid.[\[2\]](#) Further metabolism can lead to the formation of S-isopropylcysteine and S-isopropylcysteine N-acetate.[\[2\]](#)

[Click to download full resolution via product page](#)

Metabolic Pathway of **Isopropyl Methanesulfonate**.

Safety and Handling

Isopropyl methanesulfonate is a hazardous substance and must be handled with appropriate safety precautions.

Table 4: Hazard and Safety Information for **Isopropyl Methanesulfonate**

Hazard Statement	Precautionary Statement
H302: Harmful if swallowed [10]	P270: Do not eat, drink or smoke when using this product.
H314: Causes severe skin burns and eye damage [10]	P280: Wear protective gloves/protective clothing/eye protection/face protection. [11]
H341: Suspected of causing genetic defects [10]	P201: Obtain special instructions before use.
H351: Suspected of causing cancer [10]	P202: Do not handle until all safety precautions have been read and understood.

Handling and Storage:

- Handling: Use in a well-ventilated area.^[3] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.^[12] Avoid contact with skin, eyes, and clothing.^[6] Wash thoroughly after handling.^[6]
- Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.^[6] Keep away from incompatible materials such as strong oxidizing agents.^[9]

Conclusion

Isopropyl methanesulfonate is a reactive chemical with important applications in synthesis, but its genotoxic properties necessitate careful handling and monitoring, particularly within the pharmaceutical industry. This guide has provided a comprehensive technical overview of its properties, synthesis, analysis, and toxicological profile to aid researchers and professionals in their work with this compound. A thorough understanding of its reactivity and biological effects is essential for its safe and effective use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. Isopropyl methanesulfonate | C4H10O3S | CID 13551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP2543662A1 - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. rroij.com [rroij.com]
- 6. Separation of Isopropyl methanesulfonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. oatext.com [oatext.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro reactions of isopropyl methanesulfonate with DNA and with 2'-deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the in vivo mutagenicity of isopropyl methanesulfonate in acute and 28-day studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN102791680A - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Isopropyl Methanesulfonate (CAS 926-06-7): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049304#isopropyl-methanesulfonate-cas-number-926-06-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com